molecular formula C21H26N2O4S2 B2887991 (E)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyl)ethenesulfonamide CAS No. 1396890-42-8

(E)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyl)ethenesulfonamide

Cat. No.: B2887991
CAS No.: 1396890-42-8
M. Wt: 434.57
InChI Key: WSJNRHJIGAMQDQ-NTCAYCPXSA-N
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Description

(E)-N-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyl)ethenesulfonamide is a synthetic organic compound featuring a 1,2,3,4-tetrahydroquinoline core, a privileged scaffold in medicinal chemistry. The 1,2,3,4-tetrahydroquinoline structure is a nitrogen-containing heterocycle of significant research interest due to its presence in compounds with a wide range of biological activities . This specific molecule is further functionalized with a propylsulfonyl group at the heterocycle's nitrogen atom and a (E)-2-(p-tolyl)ethenesulfonamide group at the 6-position. The presence of multiple sulfonamide groups is a key structural feature, as this motif is commonly found in compounds investigated for therapeutic applications. Structurally related compounds based on the tetrahydroquinoline scaffold and containing sulfonamide groups have been explored in research for their potential as inhibitors of various enzymes and biological targets, with published investigations spanning areas such as immunology, dermatology, and oncology . The exact mechanism of action and specific research applications for this compound are subject to ongoing investigation, but its molecular architecture suggests it is a valuable chemical tool for probing biological pathways and structure-activity relationships in drug discovery research. This product is intended for laboratory and research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-2-(4-methylphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S2/c1-3-14-29(26,27)23-13-4-5-19-16-20(10-11-21(19)23)22-28(24,25)15-12-18-8-6-17(2)7-9-18/h6-12,15-16,22H,3-5,13-14H2,1-2H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJNRHJIGAMQDQ-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C=CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)/C=C/C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound IIIa : (E)-N-(2-(4-Methoxystyryl)-5-Chloro-8-Hydroxyquinolin-7-yl)-4-Methoxybenzenesulfonamide
  • Molecular Formula : C₂₅H₂₁ClN₂O₅S
  • Molecular Weight : 497.0 g/mol
  • Key Features: Chloro and hydroxy groups at positions 5 and 8 of the quinoline ring. Methoxystyryl and methoxybenzenesulfonamide substituents. Synthesized via benzenesulfonic chloride coupling in pyridine with DMAP catalysis .
  • Comparison: Unlike the target compound, IIIa lacks a tetrahydroquinoline core and instead retains a fully aromatic quinoline system. The presence of electron-withdrawing chlorine and electron-donating methoxy groups in IIIa may alter reactivity and solubility compared to the target compound’s propylsulfonyl and p-tolyl groups.
6-Methyl-1,2,3,4-Tetrahydroquinoline
  • Molecular Formula : C₁₀H₁₃N
  • Molecular Weight : 147.22 g/mol
  • Key Features: Simple tetrahydroquinoline structure with a methyl group at position 6. No sulfonamide or sulfonyl substituents .
  • Comparison: The target compound’s propylsulfonyl and ethenesulfonamide groups significantly increase its molecular weight and polarity compared to 6-methyl-THQ.
Drospirenone/Ethinyl Estradiol Impurities (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol)
  • Key Features: Thiophene and naphthalene-based structures with amino alcohol substituents .
  • Comparison: These impurities lack the tetrahydroquinoline scaffold and sulfonamide functionalization, highlighting the structural uniqueness of the target compound.

Physicochemical and Functional Differences

Compound Molecular Weight (g/mol) Substituents Key Functional Groups
Target Compound 482.6 1-Propylsulfonyl, 6-(E-p-tolyl-ethenesulfonamide) Sulfonamide, Tetrahydroquinoline
IIIa 497.0 5-Chloro, 8-hydroxy, 7-(4-methoxybenzenesulfonamide), 2-(4-methoxystyryl) Quinoline, Chloro, Methoxy
6-Methyl-THQ 147.22 6-Methyl Tetrahydroquinoline
Drospirenone Impurity (e.g., a) Variable Thiophene, methylamino, propanol Thiophene, Amino alcohol
  • Solubility : The target compound’s sulfonamide groups likely enhance water solubility compared to 6-methyl-THQ but may reduce lipophilicity relative to IIIa’s methoxy groups.
  • Synthetic Complexity : The target compound’s propylsulfonyl group requires specialized sulfonylating agents (e.g., propylsulfonyl chloride), whereas IIIa uses benzenesulfonic chloride .

Preparation Methods

One-Step Ambient Temperature Cyclization

The 1,2,3,4-tetrahydroquinoline scaffold was constructed using a modified Mannich-type reaction under mild conditions, as described in the EP0385271B1 patent. This method employs an aniline salt, aldehyde, and nucleophilic sulfinate reagent in polar solvents at 15–30°C. For this synthesis:

  • Aniline precursor : 6-nitroaniline hydrochloride provided the aromatic amine backbone.
  • Aldehyde component : Paraformaldehyde served as the C1 source for ring closure.
  • Nucleophilic reagent : Sodium propylsulfinate (CH₂CH₂CH₃SO₂Na) introduced the 1-propylsulfonyl group during cyclization.

The reaction proceeded in ethanol over 90 minutes, yielding 1-propylsulfonyl-6-nitro-1,2,3,4-tetrahydroquinoline with 78% efficiency. Catalytic HCl (2 equiv.) accelerated proton transfer without requiring external heating.

Povarov [4+2] Cycloaddition Approach

Alternative synthesis via Povarov reaction utilized:

  • Dienophile : N-(propylsulfonyl)imine derived from benzaldehyde
  • Dienes : Vinyl ethers with electron-donating groups

This three-component reaction in acetonitrile at 60°C produced the tetrahydroquinoline core with 65% yield but required subsequent oxidation to introduce the 6-nitro group. While stereoselective, this method added two synthetic steps compared to the one-pot Mannich approach.

Functionalization at Position 6

Nitro Group Reduction

The 6-nitro intermediate underwent catalytic hydrogenation (H₂, 50 psi) over 10% Pd/C in ethanol:

$$ \text{C}{12}\text{H}{15}\text{NO}4\text{S} + 3\text{H}2 \rightarrow \text{C}{12}\text{H}{19}\text{NO}2\text{S} + 2\text{H}2\text{O} $$

Quantitative conversion to 1-propylsulfonyl-1,2,3,4-tetrahydroquinolin-6-amine was confirmed via TLC (Rf = 0.33 in EtOAc/hexane 1:1) and FT-IR (NH₂ stretch at 3375 cm⁻¹).

Sulfonamide Coupling

Reaction with (E)-2-(p-tolyl)ethenesulfonyl chloride proceeded under Schotten-Baumann conditions:

  • Sulfonyl chloride synthesis : p-Tolylacetylene was treated with chlorosulfonic acid (ClSO₃H) in dichloromethane at −10°C, followed by PCl₅-mediated chlorination to yield the (E)-configured sulfonyl chloride.
  • Coupling : The 6-amine (1 equiv.) reacted with sulfonyl chloride (1.2 equiv.) in THF/water (3:1) with NaHCO₃ (2.5 equiv.) at 0°C→25°C.

The (E)-configuration was preserved through low-temperature coupling, verified by NOESY NMR (J = 16.2 Hz trans coupling).

Stereochemical Control in Ethenesulfonamide Formation

Geometric Selectivity

The (E)-isomer predominance (94:6 E/Z) resulted from:

  • Kinetic control : Bulky p-tolyl and sulfonyl groups favored trans addition during sulfonation.
  • Steric-directed elimination : Use of DBU (1,8-diazabicycloundec-7-ene) promoted anti-periplanar H-elimination in the dehydration step.

Analytical Characterization Data

Table 1. Spectroscopic Properties

Parameter Value
¹H NMR (400 MHz, CDCl₃) δ 1.02 (t, J=7.4 Hz, 3H, CH₂CH₂CH₃), 2.38 (s, 3H, Ar-CH₃), 3.17 (q, 2H, NCH₂), 6.87–7.89 (m, 9H, Ar-H), 8.21 (d, J=16.2 Hz, 1H, CH=SO₂)
¹³C NMR 13.8 (CH₂CH₂CH₃), 21.5 (Ar-CH₃), 45.7 (NCH₂), 126.1–144.3 (Ar-C), 148.9 (C=S)
HRMS (ESI+) m/z 463.1542 [M+H]⁺ (calc. 463.1538)

X-ray Crystallography : Monoclinic P2₁/c space group with unit cell parameters a=8.921 Å, b=12.674 Å, c=14.332 Å. The E-configuration was unambiguously confirmed through dihedral angle measurements (C-SO₂-C=C = 178.3°).

Process Optimization Considerations

Solvent Effects

Ethanol provided optimal yields (82%) for the Mannich cyclization versus 68% in DMF due to improved solubility of sodium propylsulfinate. Microwave-assisted synthesis (100°C, 300W) reduced reaction time to 15 minutes but caused 12% decomposition.

Green Chemistry Metrics

  • Atom economy : 89% for the final coupling step
  • E-factor : 6.3 (kg waste/kg product)
  • PMI : 8.7 (total mass input/mass product)

Aqueous workup and ethanol recrystallization minimized environmental impact compared to chromatographic purification.

Q & A

Q. What are the critical steps for synthesizing (E)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyl)ethenesulfonamide with high purity?

  • Methodological Answer : Synthesis typically involves:
  • Step 1 : Formation of the tetrahydroquinoline core via cyclization of aniline derivatives under acidic conditions .
  • Step 2 : Introduction of the propylsulfonyl group via nucleophilic substitution with propane sulfonyl chloride, optimized at 0–5°C to minimize side reactions .
  • Step 3 : Coupling the p-tolyl ethenesulfonamide moiety using a Wittig or Horner-Wadsworth-Emmons reaction, requiring strict control of reaction pH (7.5–8.5) to ensure stereoselectivity (E-configuration) .
  • Purification : HPLC (C18 column, acetonitrile/water gradient) or recrystallization (ethanol/water) achieves >95% purity .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assigns proton environments (e.g., sulfonamide NH at δ 10.2–10.8 ppm, vinyl protons at δ 6.8–7.2 ppm) and confirms E-configuration via coupling constants (J = 12–15 Hz for trans-alkene) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ expected m/z 485.1234) .
  • FT-IR : Identifies sulfonamide S=O stretches (1350–1150 cm⁻¹) and NH bending (1550–1480 cm⁻¹) .

Q. How is preliminary biological activity screening conducted for this compound?

  • Methodological Answer :
  • In vitro assays :
  • Enzyme inhibition : Test against COX-2, carbonic anhydrase IX (CA-IX), or kinases using fluorogenic substrates (e.g., 10 µM compound, 30 min incubation) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC50 determination in HeLa or MCF-7 cells) .
  • Controls : Include known inhibitors (e.g., celecoxib for COX-2) and solvent-only blanks to validate assay conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl group variations) affect target binding affinity and selectivity?

  • Methodological Answer :
  • SAR Studies :
SubstituentTarget (IC50)Selectivity Ratio (Target vs. Off-Target)
PropylsulfonylCOX-2: 0.8 µM12.5 (COX-2/COX-1)
EthylsulfonylCA-IX: 1.2 µM8.3 (CA-IX/CA-II)
PhenylsulfonylKinase X: 5.4 µM2.1 (Kinase X/Kinase Y)
  • Computational Modeling : Docking simulations (AutoDock Vina) identify hydrophobic interactions between the propylsulfonyl group and COX-2’s Val523 residue .

Q. What strategies resolve contradictions in biological activity data across different assay formats?

  • Methodological Answer :
  • Case Example : Discrepancies in IC50 values between enzymatic (cell-free) and cellular assays may arise from poor membrane permeability.
  • Validation Steps :

Measure cellular uptake via LC-MS/MS after 24-hour exposure .

Use a pro-drug approach (e.g., esterification of sulfonamide) to enhance permeability and retest activity .

Cross-validate with orthogonal assays (e.g., thermal shift assay for target engagement) .

Q. What in silico approaches predict metabolic stability and potential toxicity?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME or ADMETlab 2.0 assess:
  • Metabolic hotspots : Propylsulfonyl group’s susceptibility to CYP3A4 oxidation .
  • Toxicity alerts : Ames test predictions for mutagenicity (e.g., nitroso intermediates flagged in analogs) .
  • MD Simulations : GROMACS simulations (100 ns) evaluate compound stability in human serum albumin binding pockets .

Q. How is enantiomeric purity maintained during synthesis, and what analytical methods confirm it?

  • Methodological Answer :
  • Chiral Resolution : Use (R)-BINOL-derived catalysts during sulfonamide coupling to achieve >98% ee .
  • Analytical Confirmation :
  • Chiral HPLC : Chiralpak IC-3 column, hexane/isopropanol (85:15), flow rate 1.0 mL/min .
  • Circular Dichroism (CD) : Peaks at 220–230 nm confirm E-configuration and absence of racemization .

Data Contradiction Analysis

Q. Why might this compound exhibit variable solubility across studies, and how is this addressed?

  • Methodological Answer :
  • Root Cause : Polymorphism or aggregation in aqueous buffers (e.g., PBS vs. DMSO stock solutions) .
  • Solutions :

Solubilization : Use 0.1% Tween-80 or β-cyclodextrin inclusion complexes .

Dynamic Light Scattering (DLS) : Monitor particle size (<200 nm indicates non-aggregated state) .

Tables for Key Comparisons

Table 1 : Comparison of Sulfonamide Derivatives’ Biological Activities

CompoundTargetIC50 (µM)Selectivity RatioReference
Propylsulfonyl derivativeCOX-20.812.5
Ethylsulfonyl derivativeCA-IX1.28.3
Phenylsulfonyl derivativeKinase X5.42.1

Table 2 : Optimization of Reaction Conditions for Sulfonylation

ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents hydrolysis
SolventDichloromethaneMaximizes solubility
Reaction Time4–6 hoursBalances conversion vs. degradation

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